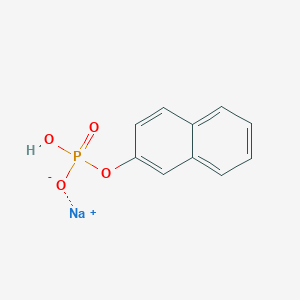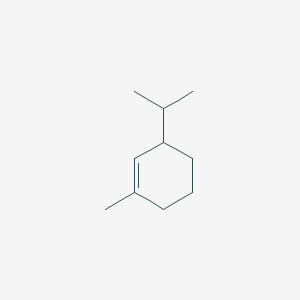
m-Menth-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Menth-1-ene, also known as 3-methyl-1-(1-methylethyl)cyclohexene, is a naturally occurring organic compound. It is a colorless liquid with a strong odor and is commonly used in the fragrance and flavor industry. In recent years, m-Menth-1-ene has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of m-Menth-1-ene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of ion channels.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that m-Menth-1-ene has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity and inflammation. Additionally, m-Menth-1-ene has been found to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using m-Menth-1-ene in lab experiments is its natural origin. It is easily obtained from essential oils and is relatively inexpensive. However, one limitation is its variability in composition, as the concentration of m-Menth-1-ene in essential oils can vary depending on the plant source and the extraction method.
Direcciones Futuras
There are several potential future directions for the study of m-Menth-1-ene. One area of interest is its potential use as a natural alternative to synthetic insecticides. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies could also explore the effects of m-Menth-1-ene on different cell types and in different disease models.
In conclusion, m-Menth-1-ene is a naturally occurring organic compound that has gained attention in the scientific community for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and analgesic effects, as well as insecticidal properties. Future research could explore its potential as a natural insecticide and its effects on different cell types and disease models.
Métodos De Síntesis
M-Menth-1-ene can be synthesized through various methods, including the hydrogenation of limonene and the isomerization of α-pinene. The most common method of synthesis is the distillation of essential oils from plants such as eucalyptus, peppermint, and thyme.
Aplicaciones Científicas De Investigación
M-Menth-1-ene has been studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and analgesic effects. It has also been found to have insecticidal properties and is used as a natural insect repellent.
Propiedades
Número CAS |
13828-31-4 |
|---|---|
Nombre del producto |
m-Menth-1-ene |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
MLMLOMRVLOMMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(CCC1)C(C)C |
SMILES canónico |
CC1=CC(CCC1)C(C)C |
Otros números CAS |
13828-31-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



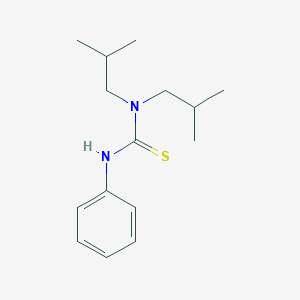


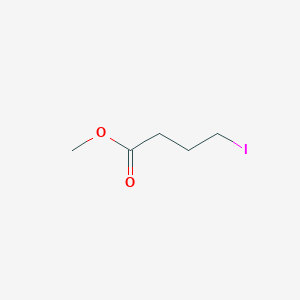
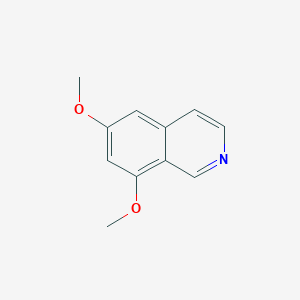
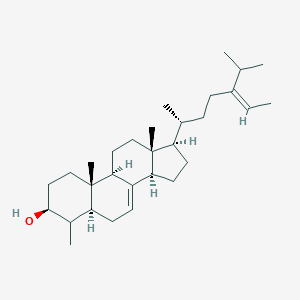
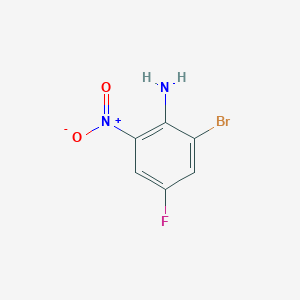
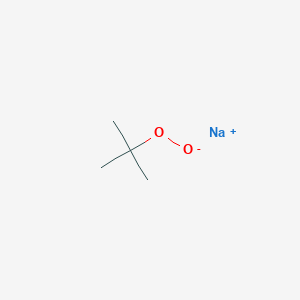
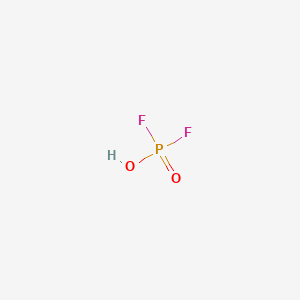
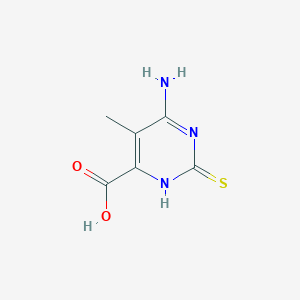

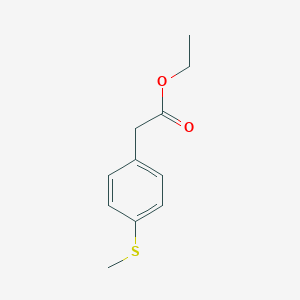
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
